4-[(5-Bromo-2-methoxy-benzylidene)-amino]-5-phenyl-4H-[1,2,4]triazole-3-thiol
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Overview
Description
4-[(5-Bromo-2-methoxy-benzylidene)-amino]-5-phenyl-4H-[1,2,4]triazole-3-thiol is a heterocyclic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
The synthesis of 4-[(5-Bromo-2-methoxy-benzylidene)-amino]-5-phenyl-4H-[1,2,4]triazole-3-thiol typically involves the following steps:
Chemical Reactions Analysis
4-[(5-Bromo-2-methoxy-benzylidene)-amino]-5-phenyl-4H-[1,2,4]triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromine atom, to form various derivatives.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial, antifungal, and anticancer activities.
Medicine: It has potential therapeutic applications due to its biological activities.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[(5-Bromo-2-methoxy-benzylidene)-amino]-5-phenyl-4H-[1,2,4]triazole-3-thiol involves its interaction with various molecular targets. The triazole ring is known to bind with enzymes and receptors, leading to inhibition or activation of specific biological pathways. This interaction is facilitated by hydrogen bonding and dipole interactions .
Comparison with Similar Compounds
Similar compounds to 4-[(5-Bromo-2-methoxy-benzylidene)-amino]-5-phenyl-4H-[1,2,4]triazole-3-thiol include:
4-Methyl-4H-1,2,4-triazole-3-thiol: Known for its use as a corrosion inhibitor.
5-(4-Chlorophenyl)-4H-1,2,4-triazole-3-thiol: Exhibits similar biological activities but with different substituents.
4-((5-Bromo-2-fluorobenzylidene)amino)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol: Another derivative with potential biological activities.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H13BrN4OS |
---|---|
Molecular Weight |
389.3 g/mol |
IUPAC Name |
4-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-3-phenyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C16H13BrN4OS/c1-22-14-8-7-13(17)9-12(14)10-18-21-15(19-20-16(21)23)11-5-3-2-4-6-11/h2-10H,1H3,(H,20,23)/b18-10+ |
InChI Key |
ZMNNRHTZYVUDQN-VCHYOVAHSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)Br)/C=N/N2C(=NNC2=S)C3=CC=CC=C3 |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C=NN2C(=NNC2=S)C3=CC=CC=C3 |
Origin of Product |
United States |
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